Regioisomeric Differentiation: 2-Aza vs. 3-Aza Scaffold Impact on Biological Target Engagement
The 2-azabicyclo[4.1.0]heptane scaffold, exemplified by the clinical-stage iNOS inhibitor ONO-1714, targets inducible nitric oxide synthase with a reported Ki of 1.88 nM against human iNOS and 10-fold selectivity over endothelial NOS (eNOS) [1]. In contrast, the 3-aza regioisomer series (e.g., GSK1360707 and related compounds) is directed toward monoamine reuptake inhibition (SERT, NET, DAT), with reported SERT Ki values of ~0.6 nM for optimized analogs [2]. Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate serves as a direct synthetic precursor to the 2-aza iNOS-targeting scaffold, placing it in a distinct pharmacological lineage from the 3-aza series.
| Evidence Dimension | Primary biological target class by regioisomer |
|---|---|
| Target Compound Data | 2-aza scaffold: iNOS Ki = 1.88 nM (ONO-1714, the clinical derivative); ethyl ester serves as key intermediate toward this class |
| Comparator Or Baseline | 3-aza scaffold: SERT Ki ≈ 0.6 nM (optimized triple reuptake inhibitors); structurally distinct pharmacological profile |
| Quantified Difference | Target engagement differs by enzyme class (iNOS vs. monoamine transporters); no cross-target overlap reported at pharmacologically relevant concentrations |
| Conditions | 2-aza data: human iNOS recombinant enzyme assay (Naka et al., 2000); 3-aza data: human SERT binding assay (Micheli et al., 2010) |
Why This Matters
Procurement of the correct regioisomer is critical because the nitrogen position determines which biological target class the final compound will engage—an error in regioisomer selection cannot be rescued by downstream chemistry.
- [1] Naka M, Nanbu T, Kobayashi K, et al. A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochem Biophys Res Commun. 2000;270(2):663-667. doi:10.1006/bbrc.2000.2474. View Source
- [2] Micheli F, Cavanni P, Bettati M, et al. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. J Med Chem. 2010;53(13):4989-5001. doi:10.1021/jm100481d. View Source
